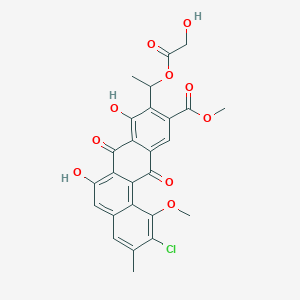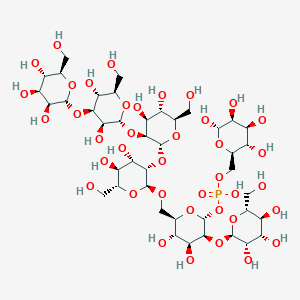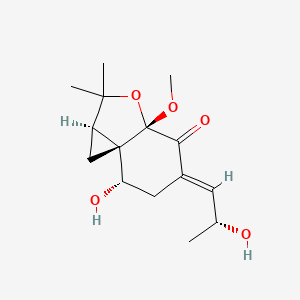
2,3-Dichlorohexa-2,4-dienedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichlorohexa-2,4-dienedioic acid: is a dichlorinated derivative of muconic acid, characterized by the presence of two chlorine atoms at the 2 and 3 positions of the muconic acid molecule. It is a white to light beige crystalline powder with the chemical formula C6H2Cl2O4 and a molecular weight of 208.98 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of 2,3-Dichlorophenol: One common method for synthesizing 2,3-Dichlorohexa-2,4-dienedioic acid involves the oxidation of 2,3-dichlorophenol using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Chlorination of Muconic Acid: Another method involves the direct chlorination of muconic acid using chlorine gas in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods:
Industrial production of this compound typically involves the chlorination of muconic acid due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure the selective chlorination at the 2 and 3 positions.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: It can be reduced to form 2,3-dichlorobutenoic acid under specific conditions.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iron(III) chloride for chlorination reactions.
Major Products:
Chlorinated Maleic Acid Derivatives: Formed through oxidation.
2,3-Dichlorobutenoic Acid: Formed through reduction.
Substituted Muconic Acid Derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry:
2,3-Dichlorohexa-2,4-dienedioic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
In biological research, it is used to study the metabolic pathways of chlorinated aromatic compounds and their degradation by microorganisms .
Medicine:
Industry:
This compound is used in the production of high-performance polymers and resins, which are utilized in coatings, adhesives, and other industrial applications .
Wirkmechanismus
The mechanism of action of 2,3-Dichlorohexa-2,4-dienedioic acid involves its interaction with specific enzymes and molecular targets. It can act as an inhibitor of certain enzymes involved in the degradation of chlorinated aromatic compounds, thereby affecting the metabolic pathways of these compounds . The molecular targets include enzymes such as dioxygenases and dehydrogenases, which play a crucial role in the breakdown of chlorinated aromatic compounds .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloromuconic Acid: Similar in structure but with chlorine atoms at the 2 and 4 positions.
2,5-Dichloromuconic Acid: Chlorine atoms at the 2 and 5 positions.
3,4-Dichloromuconic Acid: Chlorine atoms at the 3 and 4 positions.
Uniqueness:
2,3-Dichlorohexa-2,4-dienedioic acid is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity compared to other dichlorinated muconic acids. This uniqueness makes it valuable in specific chemical syntheses and industrial applications .
Eigenschaften
CAS-Nummer |
114449-10-4 |
|---|---|
Molekularformel |
C6H4Cl2O4 |
Molekulargewicht |
211 g/mol |
IUPAC-Name |
2,3-dichlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h1-2H,(H,9,10)(H,11,12) |
InChI-Schlüssel |
SOSGLWHQVQUMLM-UHFFFAOYSA-N |
SMILES |
C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl |
Kanonische SMILES |
C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B1263071.png)
![(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1263073.png)










